Methyl (S)-(-)-lactate serves as a valuable chiral building block in organic synthesis. Its readily available single enantiomer (S-configuration) allows researchers to introduce chirality into target molecules with high stereoselectivity. This is crucial for developing drugs and other biologically active compounds where chirality plays a vital role in function [].
Studies have explored its utilization in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [].
Methyl (S)-(-)-lactate exhibits good solvent properties for various polymers and resins. Its low volatility and environmentally friendly nature make it an attractive alternative to some traditional solvents in certain research applications [].
Furthermore, research has investigated its potential as a plasticizer for biodegradable polymers. Its ability to improve flexibility and processability of these polymers holds promise for developing eco-friendly materials [].
Methyl (S)-(-)-lactate has been explored for its potential applications in biological research. Studies have investigated its role as:
Methyl (S)-(-)-lactate has the chemical formula CH3CH(OH)COOCH3. Its key structural features include [, ]:
Methyl (S)-(-)-lactate can be synthesized through various methods, including:
Methyl (S)-(-)-lactate can undergo hydrolysis under acidic or basic conditions to regenerate (S)-lactic acid and methanol [].
Methyl lactate can be converted to 1,2-propanediol through a catalytic hydrogenolysis process.
Methyl (S)-(-)-lactate doesn't have a well-defined biological mechanism of action. Its primary use lies in its solvent and precursor properties.
Flammable;Irritant